Cas no 1433708-01-0 (2-(Bromomethyl)-5-methylpyrimidine)

2-(Bromomethyl)-5-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-methylpyrimidine
- 1433708-01-0
- SB56371
- MFCD27923639
- CS-0446037
- SCHEMBL14921029
- 2-(bromomethyl)-5-methyl-pyrimidine
- SY291962
- ZKNZYLOCHAELHS-UHFFFAOYSA-N
-
- MDL: MFCD27923639
- Inchi: InChI=1S/C6H7BrN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3
- InChI Key: ZKNZYLOCHAELHS-UHFFFAOYSA-N
- SMILES: CC1=CN=C(CBr)N=C1
Computed Properties
- Exact Mass: 185.97926g/mol
- Monoisotopic Mass: 185.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 79.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 1.2
2-(Bromomethyl)-5-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164674-1g |
2-(bromomethyl)-5-methylpyrimidine |
1433708-01-0 | 95% | 1g |
$635 | 2021-08-05 | |
Chemenu | CM164674-1g |
2-(bromomethyl)-5-methylpyrimidine |
1433708-01-0 | 95% | 1g |
$680 | 2023-02-18 | |
eNovation Chemicals LLC | Y1198423-1g |
2-(Bromomethyl)-5-methylpyrimidine |
1433708-01-0 | 95% | 1g |
$890 | 2024-07-19 | |
A2B Chem LLC | AX49795-100mg |
2-(Bromomethyl)-5-methylpyrimidine |
1433708-01-0 | ≥95% | 100mg |
$438.00 | 2024-04-20 | |
1PlusChem | 1P01EDQB-250mg |
2-(Bromomethyl)-5-methylpyrimidine |
1433708-01-0 | 95% | 250mg |
$410.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1198423-1g |
2-(Bromomethyl)-5-methylpyrimidine |
1433708-01-0 | 95% | 1g |
$890 | 2025-02-27 | |
eNovation Chemicals LLC | Y1198423-0.25g |
2-(Bromomethyl)-5-methylpyrimidine |
1433708-01-0 | 95% | 0.25g |
$350 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1516704-1g |
2-(Bromomethyl)-5-methylpyrimidine |
1433708-01-0 | 98% | 1g |
¥8568 | 2023-04-15 | |
Alichem | A089000464-1g |
2-(Bromomethyl)-5-methylpyrimidine |
1433708-01-0 | 95% | 1g |
885.08 USD | 2021-06-01 | |
A2B Chem LLC | AX49795-1g |
2-(Bromomethyl)-5-methylpyrimidine |
1433708-01-0 | ≥95% | 1g |
$810.00 | 2024-01-04 |
2-(Bromomethyl)-5-methylpyrimidine Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 2-(Bromomethyl)-5-methylpyrimidine
Introduction to 2-(Bromomethyl)-5-methylpyrimidine (CAS No. 1433708-01-0)
2-(Bromomethyl)-5-methylpyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1433708-01-0, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the pyrimidine family, a heterocyclic aromatic compound that plays a crucial role in the synthesis of various biologically active molecules. The presence of both a bromomethyl group and a methyl substituent at specific positions on the pyrimidine ring makes it a versatile building block for constructing more complex chemical structures.
The bromomethyl functionality at the 2-position of the pyrimidine ring provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity is particularly valuable in medicinal chemistry, where such intermediates are often used to generate novel drug candidates. The methyl group at the 5-position serves as a stabilizing substituent while also influencing the electronic properties of the ring, making it an ideal candidate for further derivatization.
In recent years, there has been growing interest in pyrimidine derivatives due to their wide-ranging biological activities. These compounds have been extensively studied for their potential applications in antiviral, anticancer, and antimicrobial therapies. The structural motif of pyrimidines is closely mimicked by several natural nucleoside bases, which underscores their importance in biological systems. Consequently, synthetic methodologies for modifying pyrimidine scaffolds remain a focal point in academic and industrial research.
2-(Bromomethyl)-5-methylpyrimidine has found particular utility in the synthesis of nucleoside analogs, which are known for their ability to interfere with viral replication processes. For instance, modified pyrimidines have been explored as inhibitors of enzymes such as thymidylate synthase, which is critical in DNA biosynthesis. The bromomethyl group allows for facile coupling with various nucleophiles, including amines and alcohols, facilitating the construction of complex sugar-like moieties that are essential for nucleoside formation.
Recent advancements in synthetic chemistry have highlighted the importance of transition-metal-catalyzed reactions in constructing pyrimidine derivatives. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient functionalization at multiple sites within the pyrimidine ring. For example, Suzuki-Miyaura couplings have been employed to introduce aryl groups at positions adjacent to the bromomethyl and methyl substituents, expanding the library of possible derivatives.
The pharmaceutical industry has also leveraged computational chemistry and high-throughput screening to identify promising candidates derived from 2-(Bromomethyl)-5-methylpyrimidine. These efforts have led to several novel compounds with enhanced binding affinity and improved pharmacokinetic profiles. Additionally, green chemistry principles have been increasingly applied to optimize synthetic routes, reducing waste and improving atom economy.
In academic research, this compound has been utilized as a scaffold for studying enzyme inhibition mechanisms. For instance, derivatives of 2-(Bromomethyl)-5-methylpyrimidine have been designed to probe the active sites of enzymes involved in DNA repair pathways. Such studies not only contribute to our understanding of fundamental biological processes but also provide insights into potential therapeutic targets.
The versatility of 2-(Bromomethyl)-5-methylpyrimidine extends beyond pharmaceutical applications. It has been employed in materials science for developing organic semiconductors and luminescent materials. The electron-deficient nature of the pyrimidine ring, combined with its ability to undergo further functionalization, makes it an attractive candidate for designing molecules with specific electronic properties.
Looking ahead, future research is likely to focus on exploring new synthetic strategies that enhance the efficiency and selectivity of reactions involving 2-(Bromomethyl)-5-methylpyrimidine. Advances in flow chemistry and photochemical methods may offer novel pathways for constructing complex derivatives under milder conditions. Furthermore, interdisciplinary approaches combining organic synthesis with bioinformatics could accelerate the discovery of next-generation bioactive molecules.
In conclusion, 2-(Bromomethyl)-5-methylpyrimidine (CAS No. 1433708-01-0) remains a cornerstone compound in synthetic chemistry and pharmaceutical research due to its structural versatility and reactivity. Its continued exploration promises to yield innovative solutions across multiple scientific disciplines.
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